molecular formula C9H7BrClN3 B1438801 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole CAS No. 1157455-94-1

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole

Cat. No. B1438801
M. Wt: 272.53 g/mol
InChI Key: WPYPETXIJOAIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole” is likely a derivative of 4-bromo-2-chlorophenol . 4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It’s used as a reagent in the synthesis of various derivatives .


Synthesis Analysis

While specific synthesis methods for “3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized for pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Synthesis and Biological Activities

  • 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial activities. These compounds were found to exhibit significant inhibition on bacterial growth (Hui et al., 2000).
  • Additionally, this triazole derivative has been used in synthesizing novel heterocyclic compounds, which demonstrated considerable lipase and α-glucosidase inhibition properties, indicating potential for metabolic disorder treatments (Bekircan et al., 2015).

Chemical Properties and Synthesis Methods

  • The compound has been a subject of study in the field of chemistry, focusing on its synthesis methods and structural properties. For instance, a study examined its crystal structure and intermolecular hydrogen bonds, providing insights into its molecular configuration (Hanif et al., 2007).

Antimicrobial and Antifungal Effects

  • Research has also focused on the synthesis of 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus, which showed promising antimicrobial and antifungal activities. This highlights the compound's potential in developing new pharmaceutical agents (Purohit et al., 2011).

properties

IUPAC Name

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c1-5-12-9(14-13-5)7-3-2-6(10)4-8(7)11/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYPETXIJOAIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Reactant of Route 3
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Reactant of Route 4
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole
Reactant of Route 6
3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.